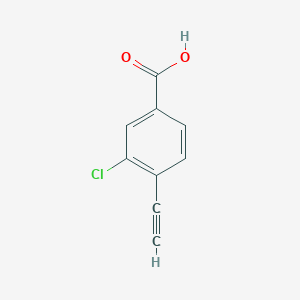

3-Chloro-4-ethynylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

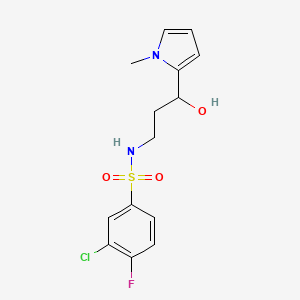

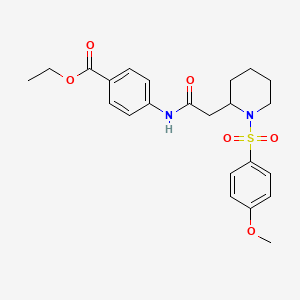

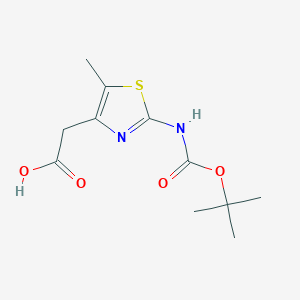

3-Chloro-4-ethynylbenzoic acid is a chemical compound with the CAS Number: 1866562-06-2 . It has a molecular weight of 180.59 . The IUPAC name for this compound is this compound . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C9H5ClO2/c1-2-6-3-4-7 (9 (11)12)5-8 (6)10/h1,3-5H, (H,11,12) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 180.59 . and is stored at a temperature of 4 degrees .Aplicaciones Científicas De Investigación

Ligand Elaboration in Porous Metal-Organic Frameworks (MOFs) 3-Chloro-4-ethynylbenzoic acid, as part of a series of 4,4'-ethynylenedibenzoic acids, is used in constructing Zn-based, mixed-ligand MOFs. These MOFs exhibit varying connectivities and degrees of interpenetration, highlighting the potential of this compound in enhancing structural diversity in MOF compounds (Gadzikwa et al., 2008).

Development of Optical Nonlinearity Materials This compound plays a role in synthesizing novel series of organic materials, such as N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates. These materials are studied for their optical nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Fluorescent pH Sensor Development this compound derivatives can be integral in creating heteroatom-containing organic fluorophores for fluorescent pH sensors. These sensors work in both solution and solid state and can detect acidic and basic organic vapors (Yang et al., 2013).

Photodecomposition Studies Research on the ultraviolet irradiation of chlorobenzoic acids, including this compound, provides insights into the photodecomposition processes. These studies are crucial for understanding environmental interactions and degradation pathways of similar compounds (Crosby & Leitis, 1969).

Conductivity Studies in Macrocyclic Triruthenium Complexes The synthesis and electrochemical studies of macrocyclic triruthenium complexes using 3-ethynylbenzoic acid ligands reveal their capabilities in demonstrating through-bond charge delocalization, a crucial property for conductive applications (Fink et al., 2018).

Antimicrobial and Anticancer Activities Derivatives of chlorobenzoic acids, including this compound, are studied for their antimicrobial and anticancer properties. Research in this field focuses on the synthesis of compounds and their potential in medical applications (Aravind et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The safety data sheet (SDS) provides more detailed safety information .

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzylic compounds .

Mode of Action

Benzylic compounds are known to undergo reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The ethynyl group (C≡CH) attached to the benzene ring may also participate in reactions, potentially acting as a nucleophile or a leaving group.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, potentially affecting pathways related to the metabolism of aromatic compounds .

Pharmacokinetics

The compound’s molecular weight (18059 g/mol) and its lipophilic nature suggest that it may be well-absorbed and distributed in the body .

Result of Action

Given its potential reactivity at the benzylic position, it may induce changes in the structure or function of its target molecules .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Chloro-4-ethynylbenzoic acid. For instance, its reactivity may be affected by the pH of the environment, as this can influence the ionization state of the carboxylic acid group .

Propiedades

IUPAC Name |

3-chloro-4-ethynylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO2/c1-2-6-3-4-7(9(11)12)5-8(6)10/h1,3-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRDNRXPYNBFQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

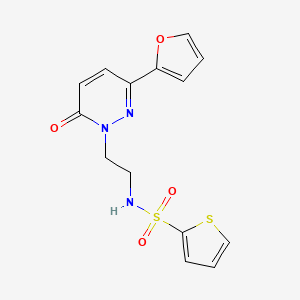

![N-(4-ethoxyphenyl)-2-[[2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2985301.png)

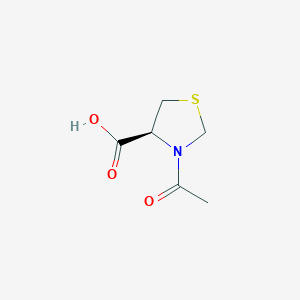

![2-Chloro-N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)acetamide](/img/structure/B2985308.png)